molecular formula C9H13N B3275817 2-Sec-butylpyridine CAS No. 6304-23-0

2-Sec-butylpyridine

Cat. No.: B3275817
CAS No.: 6304-23-0
M. Wt: 135.21 g/mol
InChI Key: YRVJJJKVAKFOJV-UHFFFAOYSA-N
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Description

2-Sec-butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a sec-butyl group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are preferred due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Sec-butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sec-butylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sec-butylpyridine involves its interaction with molecular targets such as enzymes and receptors. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The pathways involved include coordination to transition metals, which can alter the electronic properties of the metal and facilitate various catalytic processes .

Comparison with Similar Compounds

Uniqueness: 2-Sec-butylpyridine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of complexes it forms with metals, making it valuable in specific catalytic and synthetic applications .

Properties

IUPAC Name

2-butan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8(2)9-6-4-5-7-10-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJJJKVAKFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285681
Record name 2-(1-METHYLPROPYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-23-0
Record name NSC42622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-METHYLPROPYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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